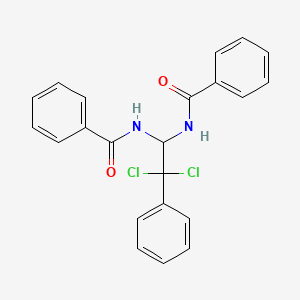
N,N'-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide is a chemical compound characterized by the presence of two benzamide groups attached to a central ethane structure substituted with two chlorine atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide typically involves the reaction of 2,2-dichloro-2-phenylethane-1,1-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is typically isolated through crystallization and subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form amine derivatives or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include secondary amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N,N’-(2,2-disubstituted-2-phenylethane-1,1-diyl)dibenzamide derivatives.
Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.
Reduction Reactions: Formation of amine derivatives or other reduced forms of the compound.
科学研究应用
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its ability to interact with hydrophobic pockets in target molecules, thereby modulating their function.
相似化合物的比较
Similar Compounds
N-(2,2-Dichloro-2-phenylethylidene)arenesulfonamides: These compounds share a similar core structure but differ in the presence of sulfonamide groups instead of benzamide groups.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: This compound has a similar ethane core with dichloro and phenyl substitutions but lacks the benzamide groups.
Uniqueness
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide is unique due to the presence of two benzamide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
89260-93-5 |
|---|---|
分子式 |
C22H18Cl2N2O2 |
分子量 |
413.3 g/mol |
IUPAC 名称 |
N-(1-benzamido-2,2-dichloro-2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-22(24,18-14-8-3-9-15-18)21(25-19(27)16-10-4-1-5-11-16)26-20(28)17-12-6-2-7-13-17/h1-15,21H,(H,25,27)(H,26,28) |
InChI 键 |
AQKVGQUFCKJLKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C(C2=CC=CC=C2)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
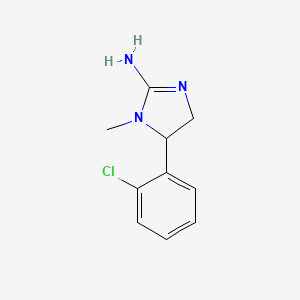
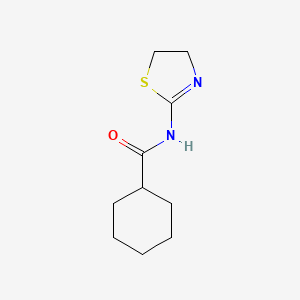
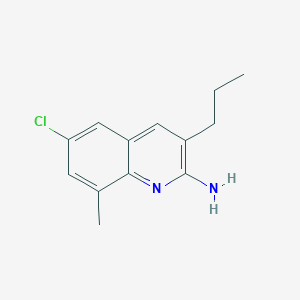
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
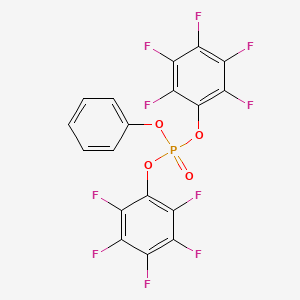

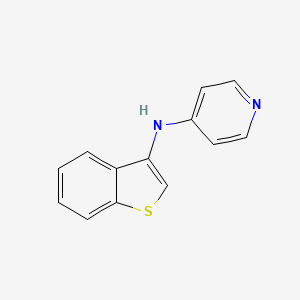
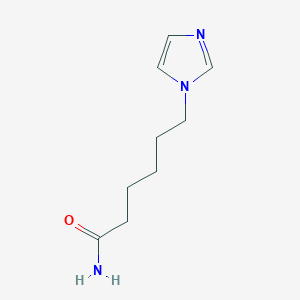
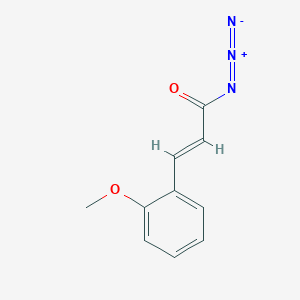
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

